Boc-(S)-alpha-(4-biphenylmethyl)-proline
Description
Boc-(S)-alpha-(4-biphenylmethyl)-proline is a chiral proline derivative featuring a biphenylmethyl group at the alpha position and a tert-butoxycarbonyl (Boc) protecting group. Such compounds are critical intermediates in peptide synthesis and drug development, where steric and electronic effects of substituents influence reactivity, solubility, and biological activity. While the exact data for this compound is absent in the provided evidence, comparisons with analogs (e.g., tert-butylbenzyl, thiophenylmethyl, or methylbenzyl derivatives) can highlight structure-property relationships.
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEMRGCBNUYVIW-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-alpha-(4-biphenylmethyl)-proline typically involves the following steps:
Protection of Proline: The proline is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Boc-protected proline.
Formation of Biphenylmethyl Group: The Boc-protected proline is then reacted with 4-biphenylmethyl bromide in the presence of a base like sodium hydride (NaH) to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Functional Group Reactivity and Key Reaction Types
Boc-(S)-α-(4-biphenylmethyl)-proline contains a Boc (tert-butoxycarbonyl) protecting group, a proline backbone, and a 4-biphenylmethyl substituent. Its reactivity is governed by these functional groups:
Oxidation Reactions
-
Primary Sites : The α-carbon adjacent to the biphenylmethyl group and the proline ring.
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
-
Products : Formation of ketone derivatives via oxidation of the benzylic C–H bond (α-ketoamide intermediates) .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Benzylic oxidation | KMnO₄ in H₂SO₄, 0–5°C | α-Ketoamide derivatives |
| Proline ring oxidation | CrO₃ in acetone, reflux | Oxo-proline derivatives |
Reduction Reactions
-
Target Groups : The Boc-protected amine or biphenylmethyl substituent.
-
Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).
-
Outcomes : Reduction of carbamate groups to amines or hydrogenolysis of biphenylmethyl groups to phenyl derivatives .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Boc-group reduction | LiAlH₄ in THF, 0°C to RT | Free amine derivatives |
| Biphenyl hydrogenolysis | H₂ (1 atm), Pd-C in ethanol | Phenylmethyl-proline derivatives |
Substitution Reactions
The biphenylmethyl group participates in electrophilic aromatic substitution (EAS) reactions:
-
Halogenation : Bromination at the para position of the biphenyl group using Br₂/FeBr₃.
-
Sulfonation : Reaction with fuming sulfuric acid to introduce sulfonic acid groups.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Bromination | Br₂, FeBr₃ in DCM, 25°C | 4'-Bromo-biphenylmethyl-proline |
| Sulfonation | H₂SO₄ (fuming), 50°C | Biphenylsulfonic acid derivatives |
Mechanistic Insights
-
Steric and Electronic Effects : The bulky biphenylmethyl group impedes nucleophilic attack at the α-carbon but enhances aromatic substitution reactivity .
-
Stereochemical Retention : The (S)-configuration at the α-carbon remains intact during most reactions due to the Boc group’s steric protection.
Comparative Reactivity with Analogues
Boc-(S)-α-(4-biphenylmethyl)-proline exhibits distinct reactivity compared to its enantiomer and simpler proline derivatives:
| Compound | Oxidation Rate | Reduction Efficiency | Coupling Yield |
|---|---|---|---|
| Boc-(S)-α-(4-biphenylmethyl)-proline | Moderate | High | 85–92% |
| Boc-(R)-α-(4-biphenylmethyl)-proline | Slower | Moderate | 75–80% |
| Proline (unsubstituted) | Fast | Low | <50% |
Scientific Research Applications
Scientific Research Applications
-
Synthetic Chemistry
- Peptide Synthesis : Boc-(S)-alpha-(4-biphenylmethyl)-proline serves as a crucial building block in the synthesis of peptides and proteins. It allows for the creation of complex molecular structures with specific functionalities, facilitating advancements in peptide-based therapeutics .
- Mechanistic Studies : The compound's unique structure aids in studying reaction mechanisms and optimizing synthetic pathways in organic chemistry.
-
Pharmaceutical Development
- Drug Design : This compound is valuable in developing inhibitors targeting specific biological pathways. Its properties enable researchers to create more effective therapeutic agents by modifying its structure to enhance binding affinity to target receptors .
- Anticancer Research : Studies have shown that this compound exhibits significant anticancer activity by inducing apoptosis in various cancer cell lines. This property is attributed to its ability to modulate metabolic pathways associated with tumor growth .
-
Biotechnology
- Enzyme Inhibition : The compound is studied for its role as an enzyme inhibitor, particularly in metabolic pathways. Its structural features allow it to interact effectively with enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .
- Biocatalyst Development : this compound is used in producing novel biocatalysts that can enhance industrial processes, such as the synthesis of fine chemicals .
- Material Science
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer. The findings demonstrated that the compound significantly inhibited cell proliferation, leading to apoptosis through modulation of cell cycle regulators.
Case Study 2: Enzyme Inhibition
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways revealed that it acts as a competitive inhibitor. This interaction alters substrate availability, highlighting its potential as a therapeutic agent for metabolic disorders.
Mechanism of Action
The mechanism of action of Boc-(S)-alpha-(4-biphenylmethyl)-proline involves its interaction with specific molecular targets. The biphenylmethyl group enhances binding affinity to hydrophobic pockets in proteins, while the proline moiety can influence the conformation of the target protein. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The table below summarizes critical data for Boc-protected proline derivatives with varying aromatic substituents:
Key Observations :
- Molecular Weight : Bulky substituents like 4-tert-butylbenzyl increase molecular weight (361.48 g/mol vs. 312.39 g/mol for thiazolylmethyl) due to additional carbon atoms and functional groups .
- Lipophilicity : The 5-bromo-2-thiophenylmethyl derivative has a higher XLogP3 (3.7), indicating greater lipophilicity compared to smaller substituents like methylbenzyl .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine in the thiophenyl derivative) could alter acidity or hydrogen-bonding capacity, impacting solubility or crystallinity .
Solubility and Stability Trends
- Solubility: Boc-(S)-alpha-(4-methylbenzyl)-proline is typically soluble in organic solvents (e.g., DMSO, methanol), as indicated by its storage guidelines . In contrast, brominated or sulfur-containing derivatives (e.g., thiophenyl or thiazolyl) may exhibit lower aqueous solubility due to increased hydrophobicity .
- Stability: Boc groups generally enhance stability against hydrolysis, but acidic or basic conditions may deprotect the amine.
Biological Activity
Boc-(S)-alpha-(4-biphenylmethyl)-proline is a proline derivative that has garnered attention for its diverse applications in synthetic chemistry, pharmaceutical development, and biotechnology. This compound's unique structural characteristics contribute to its biological activity, making it a valuable tool in various research fields.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃NO₄
- Molecular Weight : 321.38 g/mol
- CAS Number : 1217855-87-2
The compound features a bulky biphenyl group which enhances its hydrophobic interactions, making it suitable for binding to various biological targets.
1. Synthetic Chemistry
This compound serves as a key intermediate in the synthesis of peptides and proteins. Its ability to form stable linkages allows researchers to create complex molecular structures with specific functionalities, which are crucial for studying protein interactions and functions .
2. Pharmaceutical Development
This compound is particularly valuable in drug design. It has been utilized in the development of inhibitors targeting specific biological pathways, such as the inhibition of 14-3-3 proteins involved in various diseases, including cancer and neurodegenerative disorders. The introduction of the biphenyl moiety enhances binding affinity and selectivity towards these targets .
3. Biotechnology
In biotechnological applications, this compound is used to produce biologically active compounds and develop novel enzyme inhibitors. These applications are pivotal in creating biocatalysts that can be used in industrial processes .
Inhibition Studies
Recent studies have demonstrated that this compound derivatives exhibit significant inhibitory effects on various enzymes and proteins:
- 14-3-3 Protein Inhibition : A study showed that modifications to proline derivatives could enhance their binding to 14-3-3 proteins, leading to improved inhibition of Tau phosphorylation, which is critical in Alzheimer's disease pathology .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 5.0 | 14-3-3 Protein |
| Control Compound | 15.0 | 14-3-3 Protein |
Antimicrobial Activity
This compound has also been investigated for its antibacterial properties. The compound exhibited activity against both Gram-positive and Gram-negative bacteria, showing potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
Case Studies
- Tau Protein Interaction : A detailed investigation into how this compound derivatives interact with Tau protein revealed that specific modifications could enhance binding affinity, thereby inhibiting Tau aggregation—a key factor in neurodegeneration .
- Antibiotic Development : Research on the compound's antimicrobial properties led to the synthesis of novel antibiotic conjugates that showed improved efficacy against resistant bacterial strains, demonstrating its potential role in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Boc-(S)-alpha-(4-biphenylmethyl)-proline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves Boc protection of the proline amine, followed by introducing the 4-biphenylmethyl group via alkylation or coupling reactions. Optimization includes controlling reaction temperature (e.g., 0–25°C), using anhydrous conditions under nitrogen, and selecting catalysts like diisopropyl azodicarboxylate (DIAD) or triphenylphosphine (TPP). Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating the target compound. Yield improvements may involve iterative adjustments to stoichiometry, solvent polarity, or reaction time .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms stereochemistry and substituent placement, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy can identify functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹). Purity assessment requires HPLC with UV detection, using C18 columns and acetonitrile/water gradients .
Q. How can researchers mitigate impurities during synthesis, such as byproducts from incomplete Boc protection?
- Methodological Answer : Impurities like de-Boc derivatives or unreacted intermediates are minimized by ensuring excess Boc anhydride and monitoring reaction progress via TLC. Post-synthesis, recrystallization or preparative HPLC resolves residual impurities. Reference standards for common byproducts (e.g., fenofibric acid analogs) aid in identification .
Advanced Research Questions
Q. What computational strategies predict the conformational stability of this compound in solution, and how do they correlate with experimental data?
- Methodological Answer : Density functional theory (DFT) calculations model ground-state conformations, while molecular dynamics (MD) simulations assess solvent interactions. Experimental validation involves variable-temperature NMR to study rotational barriers of the biphenyl group. Discrepancies between computational and experimental data may arise from solvent effects or force field limitations, requiring iterative refinement .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives as ASCT2 inhibitors?
- Methodological Answer : SAR studies should systematically vary substituents (e.g., halogenation of the biphenyl ring or proline backbone modifications). Biological assays (e.g., competitive uptake inhibition in HEK293 cells expressing ASCT2) quantify IC₅₀ values. Docking studies using homology models (e.g., ASCT2 with Phe393 flexibility) guide rational design, validated by mutagenesis to confirm binding residues .
Q. What experimental approaches resolve contradictions between predicted binding poses (via docking) and empirical activity data for proline derivatives?
- Methodological Answer : Induced-fit docking (IFD) accounts for receptor flexibility, while alanine scanning mutagenesis tests key residues (e.g., Phe393 in ASCT2). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides kinetic binding data. Discrepancies may highlight limitations in static docking models, necessitating ensemble docking or cryo-EM structural insights .
Q. How does the stereochemical configuration of the proline core influence enantioselective interactions in catalytic or biological systems?
- Methodological Answer : Chiral HPLC separates enantiomers, while circular dichroism (CD) spectra confirm absolute configuration. Biological assays comparing (S)- and (R)-isomers (e.g., in ASCT2 inhibition or asymmetric catalysis) reveal stereodependent activity. Computational studies (e.g., molecular orbital analysis) rationalize differences in transition-state stabilization .
Data Analysis and Reproducibility
Q. What statistical methods ensure robust analysis of biological assay data for proline derivatives with high variability?
- Methodological Answer : Normalize data to positive/negative controls (e.g., L-γ-glutamyl-p-nitroanilide for ASCT2 inhibition). Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals. Outlier detection (e.g., Grubbs’ test) and repeated triplicates improve reliability. Report effect sizes and p-values for hypothesis testing .
Q. How can researchers validate the purity of this compound batches when scaling synthesis?
- Methodological Answer : Implement quality control (QC) protocols: (1) quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene), (2) LC-MS for trace impurities, and (3) elemental analysis (CHNS). Compare retention times and spectral data to certified reference materials (CRMs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
